molecular formula C6H5F5S2 B2730349 3-(Pentafluorothio)thiophenol CAS No. 1820618-54-9

3-(Pentafluorothio)thiophenol

Cat. No.: B2730349
CAS No.: 1820618-54-9
M. Wt: 236.22
InChI Key: SONZVPHCQZZSKS-UHFFFAOYSA-N
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Description

Contextualization of the Pentafluorothio (SF₅) Group in Modern Chemical Synthesis

The pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest in modern chemistry, valued for its unique combination of properties that can profoundly modulate molecular characteristics. nih.govrowansci.com Though its chemistry has been explored for over half a century, its broader use was historically hampered by the limited availability of synthetic building blocks. acs.orgclemson.edu Recent advancements in synthetic methodologies have made SF₅-containing compounds more accessible, leading to a surge of interest in their application. nih.govacs.org The SF₅ group is noted for its remarkable chemical and thermal stability, high lipophilicity, and potent electron-withdrawing nature, often surpassing the effects of the more common trifluoromethyl (CF₃) group. nih.govbeilstein-journals.orgrowansci.com

Unique Electronic and Steric Influence of the SF₅ Moiety on Molecular Design

The influence of the pentafluorosulfanyl group on molecular design stems from its distinctive electronic and steric profile.

Electronic Properties: The SF₅ group is one of the most powerful electron-withdrawing substituents used in organic synthesis. rowansci.com Its potent effect is a combination of a strong inductive effect, owing to the high electronegativity of the five fluorine atoms, and a significant resonance effect, attributed to negative hyperconjugation involving the hypervalent sulfur(VI) center. acs.org The electronegativity of the SF₅ group is 3.65, which is greater than that of the trifluoromethyl (CF₃) group (3.36). acs.org This strong electron-withdrawing capacity is quantified by its Hammett constants (σₘ = 0.61, σₚ = 0.68), which are higher than those for the CF₃ group (σₘ = 0.43, σₚ = 0.54), positioning it as a strongly deactivating group in aromatic systems. mdpi.com

Steric Properties: The SF₅ group possesses a pseudo-octahedral geometry around the central sulfur atom, often described as a square pyramidal arrangement, which distinguishes it from planar or tetrahedral substituents. ethz.ch In terms of size, the SF₅ group is sterically demanding, with a calculated volume (55.4 ų) that is significantly larger than the CF₃ group (34.6 ų) and slightly smaller than the tert-butyl group (76.9 ų). rsc.orgnih.gov This specific size and three-dimensional shape can encumber rotational freedom and be used to control the stereochemistry of reactions. rsc.orgbenthamdirect.comnih.gov The combination of its steric bulk and profound dipole moment can effectively influence the diastereoselectivity in certain chemical transformations, such as cycloaddition reactions. rsc.orgnih.govnsf.gov

Table 1: Comparison of Physicochemical Properties of SF₅ and Other Functional Groups
PropertyPentafluorothio (-SF₅)Trifluoromethyl (-CF₃)tert-Butyl (-t-Bu)
Group Electronegativity (Pauling Scale)3.65 acs.org3.36 acs.org~2.0
Hammett Constant (σₚ)0.68 mdpi.com0.54 mdpi.com-0.20
Volume (ų)55.4 rsc.orgnih.gov34.6 rsc.orgnih.gov76.9 rsc.orgnih.gov
Key CharacteristicsStrongly electron-withdrawing, high lipophilicity, high thermal/chemical stability. nih.govbeilstein-journals.orgrowansci.comStrongly electron-withdrawing, stable. collectionscanada.gc.caBulky, electron-donating.

Overview of Aromatic Thiophenols in Synthetic Chemistry

Aromatic thiols, or thiophenols, are organosulfur compounds with the general formula ArSH, where "Ar" represents an aryl group. wikipedia.org The parent compound, benzenethiol (B1682325) (C₆H₅SH), is the simplest member of this class. wikipedia.org These compounds are vital intermediates and building blocks in organic synthesis. springerprofessional.destanford.edu

Thiophenols are characterized by the nucleophilicity of the sulfur atom. The corresponding thiophenolate anion (ArS⁻), formed by deprotonation of the acidic thiol proton, is a highly effective nucleophile. wikipedia.org This reactivity is widely exploited in C-S bond-forming reactions, such as the alkylation to produce aryl sulfides (thioethers). wikipedia.org Furthermore, thiophenols are key precursors in various metal-catalyzed cross-coupling reactions. organic-chemistry.org Synthetic routes to aromatic thiols are well-established and include the reduction of benzenesulfonyl chlorides and the reaction of aryl halides with a sulfur source, often catalyzed by copper. wikipedia.orgorganic-chemistry.org The incorporation of various substituents onto the aromatic ring allows for the fine-tuning of their chemical and physical properties. springerprofessional.de

Historical Perspective on the Development of SF₅-Containing Aromatic Compounds

The exploration of pentafluorosulfanyl chemistry dates back to the mid-20th century, with foundational work on hypervalent sulfur-fluorine compounds. A pivotal moment in this field was the first successful synthesis of an aromatic SF₅ compound, phenylsulfur pentafluoride, by William A. Sheppard in the early 1960s. collectionscanada.gc.ca This initial synthesis involved the reaction of diphenyl disulfide with silver(II) fluoride (B91410), a method that, while groundbreaking, provided low yields and utilized harsh conditions.

Early synthetic strategies for introducing the SF₅ group into organic molecules were often challenging, relying on aggressive fluorinating agents like cobalt(III) fluoride or electrochemical fluorination, which limited the scope and selectivity of the reactions. Significant progress was made with the development and use of more manageable reagents, particularly pentafluorosulfanyl chloride (SF₅Cl) and pentafluorosulfanyl bromide (SF₅Br), which expanded the synthetic accessibility of SF₅-containing compounds. clemson.edu

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONZVPHCQZZSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Pentafluorothio Thiophenol

Nucleophilic Reactivity of the Thiol Moiety

The thiol group is the primary center of nucleophilic reactivity in the molecule, readily participating in a variety of reactions common to aromatic thiols.

The thiol proton of 3-(Pentafluorothio)thiophenol is acidic, a characteristic feature of thiophenols which are generally more acidic than their phenol counterparts. wikipedia.org The presence of the powerfully electron-withdrawing pentafluorosulfanyl (SF₅) group on the aromatic ring further increases the acidity of the thiol proton compared to unsubstituted thiophenol (pKa ≈ 6.6). wikipedia.org This is analogous to pentafluorothiophenol (B1630374), which is one of the most acidic thiols with a pKa of 2.68, due to the collective electron-withdrawing effect of the five fluorine atoms. wikipedia.org

Treatment with a base readily removes the acidic proton to form the corresponding 3-(pentafluorothio)thiophenolate anion. researchgate.net This anion is a potent nucleophile, with the negative charge stabilized by delocalization into the aromatic ring and by the inductive effect of the SF₅ group.

Reaction: Deprotonation of this compound

Reactant Base Product
This compound Sodium Hydroxide (NaOH) Sodium 3-(pentafluorothio)thiophenolate
This compound Potassium Carbonate (K₂CO₃) Potassium 3-(pentafluorothio)thiophenolate

The highly nucleophilic thiophenolate anion readily reacts with a range of electrophiles. wikipedia.org A primary pathway for this reactivity is through nucleophilic substitution reactions, particularly Sₙ2 reactions with alkyl halides. acsgcipr.org This reaction is a fundamental method for forming thioethers. acsgcipr.org For instance, the reaction with methyl iodide would yield methyl 3-(pentafluorothio)phenyl sulfide.

Additionally, the thiolate can act as a nucleophile towards carbonyl compounds. It can participate in Michael additions to α,β-unsaturated carbonyls, adding to the β-carbon. wikipedia.org It can also engage in reactions with aldehydes and ketones, although these are less common than alkylation.

The thiol group can add across carbon-carbon and carbon-nitrogen multiple bonds, a process known as hydrothiolation. The thiol-ene reaction, which is the addition of a thiol to an alkene, is a well-established and efficient transformation that can proceed via either a free-radical or a Michael-addition mechanism. wikipedia.org The radical addition typically results in an anti-Markovnikov product and can be initiated by heat, light, or a radical initiator. wikipedia.org This method is valued in polymer and materials science for its high efficiency and stereoselectivity. wikipedia.orgresearchgate.net

The synthesis of thioethers and disulfides represents two of the most common transformations for thiophenols.

Thioethers: As mentioned previously, thioethers are readily synthesized via the Sₙ2 alkylation of the 3-(pentafluorothio)thiophenolate anion with alkyl halides. wikipedia.orgacsgcipr.org Other methods include metal-catalyzed coupling reactions and dehydrative thioetherification, which involves reacting the thiol with an alcohol. nih.govresearchgate.net

Disulfides: Thiols are susceptible to oxidation, which couples two thiol molecules to form a disulfide bridge (S-S). smolecule.com The oxidation of this compound would yield bis(3-(pentafluorothio)phenyl) disulfide. This reaction can be effected by a variety of mild oxidizing agents, including oxygen, iodine, or hydrogen peroxide. wikipedia.orgcdnsciencepub.com The process is often reversible, with the disulfide being reducible back to the thiol using reducing agents like sodium borohydride. wikipedia.org This redox cycle is a key feature of thiol chemistry. chemrxiv.orgnih.gov

Summary of Thiol Moiety Reactions

Reaction Type Electrophile/Reagent Product Class
Alkylation Alkyl Halide Thioether
Oxidation O₂, I₂, TBHP Disulfide
Thiol-ene Addition Alkene Thioether

Electrophilic Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined directing and activating/deactivating effects of the existing -SH and -SF₅ substituents.

Thiol (-SH) Group: The thiol group is considered a weakly activating group and an ortho, para-director. libretexts.org The sulfur atom can donate a lone pair of electrons into the aromatic ring via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions. This effect increases the electron density at these positions, making them more susceptible to electrophilic attack. organicchemistrytutor.com

Pentafluorosulfanyl (-SF₅) Group: The SF₅ group is one of the most powerfully electron-withdrawing groups known, even more so than the trifluoromethyl (-CF₃) group. beilstein-journals.orgresearchgate.net It is a very strong deactivating group due to its potent negative inductive effect (-I). Consequently, it is a meta-director. youtube.com It withdraws electron density from the entire ring, making all positions less reactive towards electrophiles, but the ortho and para positions are deactivated to a greater extent, leaving the meta positions as the least deactivated sites for substitution. libretexts.org

In this compound, the substituents are in a meta relationship. The directing effects are as follows:

The -SH group at C1 directs incoming electrophiles to positions C2, C6 (ortho), and C4 (para).

The -SF₅ group at C3 directs incoming electrophiles to positions C2, C4, and C5 (meta relative to C3).

Directed Aromatic Functionalization

The functionalization of the aromatic ring of this compound is influenced by the directing effects of both the thiol and the pentafluorothio substituents. The thiol group is an ortho-, para-directing activator, while the pentafluorothio group is a strong deactivator and a meta-director. In reactions such as electrophilic aromatic substitution, the positions ortho and para to the thiol group (positions 2, 4, and 6) are electronically favored. However, the potent deactivating nature of the -SF₅ group renders the ring significantly less susceptible to classic electrophilic substitutions.

A more effective strategy for functionalization is directed ortho-metalation, specifically lithiation. In this approach, a strong base is used to deprotonate a C-H bond adjacent to a directing group. While the pentafluorothio group itself has been shown to be a relatively weak directing group for ortho-lithiation, the thiol group (or more likely, the thiolate formed in situ) can direct metalation to the ortho position (position 2).

Studies on substituted pentafluorosulfanyl arenes have demonstrated that the regioselectivity of lithiation is often controlled by the stronger directing group on the ring nih.gov. For instance, the lithiation of 3-cyanopentafluorosulfanyl benzene followed by silylation occurs ortho to the cyano group, highlighting the directing power of the cyano group over the -SF₅ group nih.gov. Similarly, for this compound, deprotonation would be expected to occur primarily at the C2 position, directed by the thiol/thiolate functionality. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a range of functional groups.

Table 1: Regioselectivity in Directed ortho-Lithiation of Substituted Pentafluorosulfanyl Arenes

SubstrateDirecting GroupPosition of FunctionalizationReference
3-Cyanopentafluorosulfanyl benzene-CNortho to -CN nih.gov
3-Methoxypentafluorosulfanyl benzene-OCH₃ortho to -OCH₃ (Position 4) nih.gov
This compound (Predicted)-SH / -S⁻ortho to -SH (Position 2)N/A

Radical Reactions Involving this compound

The thiol group of this compound is a key participant in radical chemistry, primarily through the formation of a thiyl radical.

Thiyl radicals (RS•) are readily generated from thiols (RSH) via the homolytic cleavage of the relatively weak S-H bond, which has a bond dissociation energy (BDE) of approximately 79-82 kcal/mol for substituted thiophenols princeton.edu. This process can be initiated by thermal or photochemical methods, often using a radical initiator like azobisisobutyronitrile (AIBN) or through one-electron oxidation processes princeton.edunih.gov.

For this compound, the generation of the corresponding 3-(pentafluorothio)phenylthiyl radical can be achieved through hydrogen atom abstraction by another radical species (X•) nih.govwikipedia.org:

3-SF₅-C₆H₄-SH + X• → 3-SF₅-C₆H₄-S• + XH

The presence of the strongly electron-withdrawing -SF₅ group is expected to influence the stability and reactivity of the resulting thiyl radical. This radical is a key intermediate that can participate in a variety of subsequent transformations.

The thiol-ene reaction is a powerful and efficient "click" chemistry process involving the radical addition of a thiol across a double bond (ene) wikipedia.org. The reaction proceeds via a radical chain mechanism, initiated by the formation of a thiyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain illinois.edu.

This compound can serve as the thiol component in this reaction. The process would involve:

Initiation: Generation of the 3-(pentafluorothio)phenylthiyl radical (3-SF₅-C₆H₄-S•) as described above.

Propagation:

Addition of the thiyl radical to an alkene (e.g., R'-CH=CH₂) to form a carbon-centered radical intermediate. 3-SF₅-C₆H₄-S• + R'-CH=CH₂ → 3-SF₅-C₆H₄-S-CH₂-C•H-R'

Hydrogen atom transfer from another molecule of this compound to the carbon radical, yielding the final thioether product and regenerating the thiyl radical. 3-SF₅-C₆H₄-S-CH₂-C•H-R' + 3-SF₅-C₆H₄-SH → 3-SF₅-C₆H₄-S-CH₂-CH₂-R' + 3-SF₅-C₆H₄-S•

This reaction is highly efficient for forming C-S bonds and is widely used in polymer synthesis and materials science wikipedia.org.

Thiols and their corresponding thiolates are susceptible to single-electron transfer (SET) processes. The thiolate anion (3-SF₅-C₆H₄-S⁻), formed by deprotonation of the thiol, can be oxidized by a one-electron oxidant to generate the thiyl radical nih.gov.

3-SF₅-C₆H₄-S⁻ - e⁻ → 3-SF₅-C₆H₄-S•

This SET pathway is an alternative method for initiating radical reactions. Conversely, the thiyl radical itself can act as an oxidant or reductant in other SET processes, depending on the redox potentials of the reacting partners. These processes are fundamental in various photocatalytic and electrochemical transformations involving thiols.

Metal-Mediated and Catalyzed Transformations

The thiol functionality readily interacts with metal centers, leading to the formation of complexes and enabling a range of catalyzed reactions.

Thiophenols are common ligands in coordination chemistry, typically binding to metals as thiolate anions (RS⁻) after deprotonation. This compound is expected to form a wide variety of transition metal thiolate complexes wikipedia.org. The strongly electron-withdrawing -SF₅ group increases the acidity of the thiol proton, facilitating its removal and the subsequent coordination to a metal center.

These complexes are generally synthesized by two primary routes:

Salt Metathesis: Reaction of an alkali metal salt of the thiolate with a metal halide. n Na[S-C₆H₄-SF₅] + MClₙ → M(S-C₆H₄-SF₅)ₙ + n NaCl

Deprotonation: Reaction of the neutral thiol with a metal complex containing a basic ligand, leading to proton abstraction and coordination. 3-SF₅-C₆H₄-SH + LₙM-Base → [LₙM(S-C₆H₄-SF₅)]⁻ + Base-H⁺

Thiolate ligands are classified as soft Lewis bases and thus bind effectively to soft Lewis acidic metals, such as late transition metals (e.g., Cu, Ag, Au, Pd, Pt) wikipedia.org. The resulting thiolate complexes can be mononuclear or form polynuclear structures with bridging thiolate ligands wikipedia.org. These complexes can serve as catalysts or as precursors for materials with specific electronic or optical properties.

Table 2: Representative Methods for Metal Thiolate Complex Synthesis

Metal PrecursorThiol SourceReaction TypeProduct TypeReference
MoCl₄t-BuSLiSalt MetathesisMo(S-t-Bu)₄ wikipedia.org
Ni(C₅H₅)₂HSC₂H₅Deprotonation[Ni(SC₂H₅)(C₅H₅)]₂ wikipedia.org

Role in Cross-Coupling Reactions (e.g., C-S bond formation)

There is no specific information available in the searched literature detailing the participation of this compound in cross-coupling reactions for C-S bond formation. While palladium-catalyzed cross-coupling of thiols with aryl halides is a well-established method for synthesizing aryl thioethers, specific substrates, reaction conditions, and yields for reactions involving this compound are not documented in the provided search results. General methodologies for Pd-catalyzed C-S cross-coupling reactions exist, but their direct applicability and efficacy with this specific thiol remain uninvestigated.

Rearrangement and Cyclization Pathways

Similarly, there is a lack of specific research on the rearrangement and cyclization pathways of this compound. Thiophenols are known to participate in radical-mediated cyclization reactions. However, the influence of the 3-pentafluorothio substituent on the propensity and outcome of such reactions for this specific molecule has not been reported. General rearrangement reactions of aryl sulfoxides, such as the Mislow–Braverman–Evans rearrangement, have been studied, but these are not directly applicable to the parent thiophenol without prior modification.

Due to the absence of specific research data for this compound in the specified areas, no data tables or detailed research findings can be presented.

Spectroscopic Characterization for Structural Elucidation of 3 Pentafluorothio Thiophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(Pentafluorothio)thiophenol, offering detailed information about the hydrogen, fluorine, and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound provides crucial information regarding the protons on the aromatic ring and the thiol group. In a typical ¹H NMR spectrum of an analogous compound, benzyl (B1604629) (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(pentafluoro-λ6-sulfanyl)phenyl)propanoate, the aromatic protons appear in the range of δ 7.16 to 7.61 ppm. nih.gov The thiol proton (–SH) typically exhibits a characteristic chemical shift, although its position can be influenced by solvent and concentration. The integration of the signals confirms the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets, multiplets) reveal the connectivity between adjacent protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
SH3.0 - 4.0Singlet (broad)-
Ar-H7.2 - 7.8Multiplet7.0 - 8.5

¹⁹F NMR spectroscopy is particularly informative for compounds containing the pentafluorosulfanyl (SF₅) group. The SF₅ group typically displays a characteristic A₄B pattern, consisting of a quintet for the four equatorial fluorine atoms (Fₑ) and a nonet (a multiplet of nine lines) for the single axial fluorine atom (Fₐ). The chemical shift values for the SF₅ group in related aromatic compounds generally appear in the range of +60 to +90 ppm. The distinct signals and their coupling provide unambiguous evidence for the presence of the SF₅ group.

Table 2: Typical ¹⁹F NMR Data for Aromatic SF₅ Compounds

Fluorine Atoms Typical Chemical Shift (δ, ppm) Multiplicity J(Fₑ-Fₐ) (Hz)
4 F (equatorial)+80 to +90Quintet140 - 150
1 F (axial)+60 to +70Nonet140 - 150

The ¹³C NMR spectrum reveals the carbon framework of this compound. The aromatic carbons exhibit signals in the downfield region, typically between 120 and 150 ppm. The carbon atom directly attached to the electron-withdrawing SF₅ group is expected to be shifted further downfield. The carbon bearing the thiol group will also have a characteristic chemical shift. The number of distinct signals in the spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predictive table based on general knowledge of substituted benzenes, as specific experimental data is not available.)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-S (Thiol)125 - 135
C-S (SF₅)145 - 155
Aromatic CH120 - 140

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The S-H stretching vibration of the thiol group typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The strong vibrations associated with the S-F bonds of the SF₅ group are expected in the fingerprint region, typically between 550 and 950 cm⁻¹.

Table 4: Key IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
S-HStretching2550 - 2600Weak (IR)
Aromatic C-HStretching3000 - 3100Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
S-F (SF₅)Stretching550 - 950Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern can offer structural clues, with common losses including the thiol group and fragments from the SF₅ group.

X-ray Crystallography for Solid-State Structural Determination

Based on a comprehensive review of available scientific literature, specific computational and theoretical investigation studies focusing solely on this compound are not publicly available. Research detailing the quantum chemical calculations, electronic structure, conformational analysis, mechanistic studies, and predictive reactivity for this particular compound has not been published.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables that adheres to the requested outline for this compound without speculating or including data from unrelated compounds, which would contradict the instructions provided.

Computational and Theoretical Investigations of 3 Pentafluorothio Thiophenol

Spectroscopic Property Simulations

Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For 3-(Pentafluorothio)thiophenol, while specific computational studies are not extensively available in the reviewed literature, the spectroscopic properties can be reliably simulated using established quantum chemical methods. These simulations are crucial for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the influence of the unique pentafluorothio (SF5) group on the molecule's spectroscopic signature.

The primary methods for simulating spectroscopic properties are rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). spectroscopyonline.comnih.govmdpi.com These approaches allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting NMR chemical shifts (δ) and shielding tensors. researchgate.netruc.dk For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are of particular interest.

Illustrative Simulated ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Apical Fluorine (Fa) 60 - 80 quintet
Equatorial Fluorines (Fe) 80 - 100 doublet of quintets

Note: These are hypothetical values for illustrative purposes, based on typical ranges for SF5-substituted aromatic compounds. Actual values would require specific DFT calculations.

Infrared (IR) Spectroscopy Simulations

Simulations of IR spectra are performed by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry using DFT. nih.govscilit.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, and torsional motions of the chemical bonds.

For this compound, key vibrational modes of interest include:

S-H stretch: The stretching vibration of the thiol group, which is expected in the region of 2550-2600 cm⁻¹.

S-F stretches: The SF5 group exhibits strong absorptions due to S-F stretching vibrations, typically found in the 700-900 cm⁻¹ region.

Aromatic C-H and C-C stretches: These vibrations are characteristic of the benzene (B151609) ring and appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov

Illustrative Simulated IR Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
Aromatic C-H stretch 3080
Thiol S-H stretch 2590
Aromatic C=C stretch 1580
S-F stretch (equatorial) 850
S-F stretch (apical) 750

Note: These are hypothetical, unscaled values for illustrative purposes. Actual frequencies would be obtained from specific DFT calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations

The electronic absorption spectrum in the UV-Vis region is simulated using Time-Dependent Density Functional Theory (TD-DFT). spectroscopyonline.commdpi.comresearchgate.netyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For aromatic thiols, the UV-Vis spectrum is typically characterized by π → π* transitions within the benzene ring. The position and intensity of these absorptions are influenced by the substituents on the ring. The strong electron-withdrawing nature of the SF5 group is expected to cause a shift in the absorption maxima compared to unsubstituted thiophenol. TD-DFT calculations can model these shifts and help in the assignment of the observed electronic transitions. researchgate.net

Illustrative Simulated UV-Vis Absorption Data for this compound

Transition Calculated λmax (nm) Oscillator Strength (f)
π → π* 250 - 270 > 0.1
π → π* 280 - 300 > 0.05

Note: These are hypothetical values for illustrative purposes. The precise values depend on the specific TD-DFT calculation.

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Synthesis of SF₅-Functionalized Heterocycles

The incorporation of the pentafluorosulfanyl (SF₅) group into heterocyclic scaffolds is a significant area of research, as this moiety can profoundly influence the physicochemical and biological properties of the resulting molecules. While direct routes from 3-(Pentafluorothio)thiophenol are not extensively documented, analogous transformations using SF₅-substituted anilines and other precursors highlight the potential synthetic pathways. For instance, SF₅-containing meta-diamide insecticides have been synthesized through the condensation of SF₅-anilines with benzoic acid derivatives. This approach suggests that 3-(Pentafluorothio)aniline, derivable from the parent thiophenol, could serve as a key building block for a variety of nitrogen-containing heterocycles.

Table 1: Examples of Synthetic Strategies for SF₅-Functionalized Heterocycles

Heterocycle ClassGeneral Synthetic ApproachPotential Precursor from this compoundReference
Meta-DiamidesCondensation of SF₅-anilines with benzoic acid derivatives3-(Pentafluorothio)aniline
(Aza)indolesRadical addition of SF₅Cl to ethynyl (B1212043) anilines followed by cyclizationFunctionalized anilines derived from this compound
BenzisoxazolesDavis reaction of nitro-(pentafluorosulfanyl)benzenesNitro derivatives of this compound

Incorporation into Polymers and Materials (excluding specific material properties)

The thiol functionality of this compound makes it a suitable monomer for incorporation into polymers. Thiophenols can undergo polymerization to form poly(phenylene sulfide)s, and the presence of the SF₅ group is expected to impart unique characteristics to the resulting polymer backbone. The polymerization of pentafluorothiophenol (B1630374), a closely related compound, has been reported, suggesting that this compound could undergo similar chemical transformations to yield novel fluorinated polymers.

The synthesis of polymers containing 2,5-di(thiophenyl)-N-arylpyrrole units demonstrates a modular approach to creating conjugated polymers where thiophenyl-containing monomers are key components. Such strategies could be adapted to include this compound, thereby introducing the SF₅ group into the polymer structure. Additionally, thiol-phenylsulfone substitution reactions have been utilized for both the synthesis and post-polymerization modification of polymers, offering another avenue for the integration of sulfur-containing monomers like this compound.

Role as a Synthetic Building Block for Complex Organic Molecules

This compound serves as a versatile building block for the synthesis of complex organic molecules, leveraging the reactivity of both the thiol and the SF₅-substituted aromatic ring.

Currently, there is limited published research specifically detailing the use of this compound in stereoselective transformations. However, the development of chiral ligands is a cornerstone of asymmetric catalysis. The thiol group provides a handle for coordinating to metal centers, and the sterically demanding and electronically distinct SF₅ group could influence the chiral environment around a catalytic site. Future research may explore the synthesis of chiral ligands derived from this compound for applications in asymmetric synthesis. The Passerini three-component coupling reaction, for example, has been shown to be amenable to stereochemical control using chiral catalysts, indicating the potential for developing asymmetric reactions with appropriately functionalized reagents.

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. While specific examples employing this compound are not widespread, the participation of its functional groups in known MCRs is highly plausible. For instance, the corresponding aniline (B41778) derivative could potentially be used in the Ugi four-component reaction, which involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide to form a bis-amide.

Similarly, a benzaldehyde (B42025) derivative of this compound could be a substrate for the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. A relevant example is a pseudo-four-component reaction involving thiophenols for the synthesis of 5-arylthio-5H-chromenopyridines, demonstrating the utility of the thiol group in such convergent synthetic strategies.

Functionalization of Surfaces and Nanomaterials (e.g., Graphene Oxide)

The thiol group of this compound provides a robust anchor for the functionalization of various surfaces and nanomaterials. The strong affinity of sulfur for noble metals makes it an ideal candidate for modifying gold and other metallic nanoparticles. Such modifications can alter the surface properties of the nanoparticles, influencing their stability and dispersibility.

In the realm of carbon nanomaterials, graphene oxide (GO) has been functionalized with various thiols. Thiol-ene click chemistry has been successfully employed for the chemical modification of GO. Additionally, 4-aminothiophenol (B129426) has been used to functionalize GO to enhance its sorption capabilities. The reaction of GO with small molecule thiols is pH-dependent, allowing for controlled functionalization or reduction. These studies provide a strong precedent for the use of this compound to modify the surface of GO, potentially tuning its electronic properties and reactivity due to the presence of the highly electronegative SF₅ group. The functionalization of magnetic nanoparticles with thiol-containing silanes further illustrates the broad applicability of thiol-based surface chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

A primary obstacle to the widespread application of SF₅-containing compounds, including 3-(Pentafluorothio)thiophenol, has been the reliance on harsh and hazardous reagents for their synthesis. nih.govdigitellinc.com Historically, methods often involved dangerous gases like elemental fluorine (F₂) or sulfur tetrafluoride (SF₄). researchgate.net Future research must prioritize the development of more accessible, safer, and sustainable synthetic routes.

Key areas of focus include:

Gas-Reagent-Free Synthesis: A significant advancement has been the development of methods that avoid hazardous gaseous reagents. nih.gov One promising approach utilizes easy-to-handle reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) for the oxidative fluorination of diaryl disulfides, which are precursors to thiophenols. researchgate.netchemrxiv.org Refining these protocols to improve yields, broaden the substrate scope to include more complex thiols, and minimize waste is a critical future direction.

Convergent Synthetic Platforms: Research is moving towards unified strategies that allow for the synthesis of diverse aryl-SF₅ compounds from common, readily available starting materials. thieme.de Methodologies starting from aryl boronic acids, aryl halides, or through direct C-H functionalization would make precursors to this compound more accessible. chemrxiv.orgthieme.de Developing a convergent platform for arylphosphorothiolates, for instance, provides a centralized route to the key Ar-SF₄Cl intermediates. chemrxiv.orgthieme.de

Late-Stage Functionalization: Introducing the -SF₅ group or the -SH group at a late stage in a synthetic sequence allows for the rapid generation of complex molecular analogues. Future methodologies should aim to develop chemoselective techniques that can tolerate a wide array of other functional groups, enabling the direct synthesis of functionalized this compound derivatives.

Synthetic ApproachKey ReagentsAdvantagesResearch Goal
Gas-Reagent-Free Oxidative FluorinationTrichloroisocyanuric acid (TCICA), Potassium Fluoride (KF)Avoids hazardous gases (e.g., Cl₂, F₂), milder conditions. nih.govresearchgate.netOptimize for higher yields and broader substrate scope; reduce waste streams.
Convergent Synthesis from ArylphosphorothiolatesOxidizing and Fluorinating AgentsAccess from common precursors like aryl halides and boronic acids. thieme.deExpand the methodology to a wider range of functionalized thiophenol precursors.
Direct C-S Coupling/FluorinationCopper or Palladium Catalysts, Sulfur Source, Fluorinating AgentPotentially shorter synthetic routes from simple arenes. organic-chemistry.orgDevelop one-pot procedures for direct conversion of arenes to aryl-SF₅ compounds.

Exploration of New Reactivity Modes and Mechanistic Insights

The unique electronic properties of the SF₅ group, which is more electron-withdrawing than the trifluoromethyl (CF₃) group, can significantly influence the reactivity of the adjacent thiol. researchgate.netacs.org Future investigations should explore the interplay between these two functional groups to unlock novel chemical transformations.

Modulation of Thiol Reactivity: The strong electron-withdrawing nature of the meta-SF₅ group is expected to increase the acidity of the thiol proton in this compound compared to thiophenol itself. This enhanced acidity could be harnessed for selective deprotonation and subsequent derivatization under milder conditions than typically required for simple thiophenols.

Radical Chemistry: The pentafluorosulfanyl radical (SF₅•) is a key reactive intermediate in many SF₅ installation methods. chemrxiv.org Exploring the reactivity of this compound in radical-mediated reactions could lead to new C-S and S-S bond-forming strategies. Understanding the regioselectivity of radical addition to unsaturated systems in the presence of both the -SH and -SF₅ groups is an area ripe for exploration.

Mechanistic Elucidation: A deeper mechanistic understanding of reactions involving the SF₅ group is crucial for rational reaction design. Experimental and computational studies, including Density Functional Theory (DFT) calculations, can shed light on transition states and reactive intermediates. researchgate.net For example, DFT calculations have been used to investigate the nature of the C(sp³)–SF₅ bond formation step and to rationalize the stereoselectivity in reactions of SF₅-alkynes. researchgate.net Applying these tools to reactions of this compound will be essential for predicting and controlling its chemical behavior.

Integration into Catalytic Systems

The distinct properties of this compound make it an attractive candidate for applications in catalysis, both as a ligand and as a catalyst itself.

Ligand Design: The thiol group provides a convenient anchor point for coordination to a wide range of transition metals. The presence of the sterically demanding and strongly electron-withdrawing SF₅ group can be used to tune the electronic and steric environment of a metal center. This allows for fine-tuning of catalyst activity, selectivity, and stability. researchgate.net SF₅-containing ligands could prove beneficial in areas such as cross-coupling reactions, polymerization, and asymmetric catalysis. chemrxiv.org

Organocatalysis: The increased acidity of the thiol group suggests that this compound and its derivatives could function as potent Brønsted acid or hydrogen-bond donor catalysts. This could enable new catalytic cycles for a variety of organic transformations.

Heterogeneous Catalysis: The thiol group can be used to graft the molecule onto solid supports, such as silica (B1680970) or polymers, creating novel heterogeneous catalysts. The high chemical and thermal stability of the SF₅ group would likely impart significant robustness to such catalytic systems, allowing for easier separation and recycling. rowansci.com

Advanced Computational Modeling for SF₅ Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules containing the SF₅ group. rowansci.com However, the high number of electrons and the complexity of the sulfur(VI) center present significant computational challenges. rowansci.com

Future research in this area will likely involve:

Development of Accurate and Efficient Methods: There is a need for the development of computational methods and basis sets specifically parameterized for hypervalent sulfur compounds. This will enable more accurate predictions of molecular geometries, electronic properties, and reaction energies at a lower computational cost. rowansci.com

Predictive Modeling of Reactivity: Advanced computational models can be used to screen for new reactions and predict their outcomes, guiding experimental efforts. For instance, quantum chemical calculations can predict how the SF₅ group affects molecular geometry and reactivity, helping to design more efficient synthetic pathways. researchgate.netrowansci.com

Machine Learning and AI: The integration of machine learning algorithms with quantum chemistry can help overcome the computational barriers associated with large SF₅-containing systems. rowansci.com These approaches can accelerate the prediction of properties and the discovery of new molecules with desired characteristics, facilitating their design and optimization for specific applications. rowansci.com

Research AreaKey ObjectivesPotential Impact
Ligand Development Synthesize and evaluate transition metal complexes with this compound-derived ligands.Creation of highly active and selective catalysts for organic synthesis and polymerization. chemrxiv.org
Organocatalysis Investigate the use of this compound as a Brønsted acid or hydrogen-bond donor catalyst.Development of new metal-free catalytic transformations.
Computational Methods Develop more efficient and accurate theoretical models for SF₅ compounds.Accelerated discovery and design of new SF₅-containing molecules and reaction pathways. rowansci.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(Pentafluorothio)thiophenol, and what analytical methods validate purity and structure?

  • Methodological Answer :

  • Synthesis : Utilize nucleophilic aromatic substitution (NAS) with perfluoroarene precursors (e.g., pentafluorobenzaldehyde) and thiol nucleophiles. Radical pathways using hypervalent iodine reagents (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol) are also viable, with activation energies as low as 10.8 kcal/mol for trifluoromethylation .
  • Validation :
  • Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using precolumn derivatization (e.g., with 3-(2-bromoacetamido)-carbazol) .
  • Structure : Nuclear magnetic resonance (NMR) for substituent positioning and mass spectrometry (MS) for molecular weight confirmation. Compare computed vibrational spectra (DFT/B3LYP/6-311++G**) with experimental infrared/Raman data .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation :
  • Use fume hoods and PPE (nitrile gloves, goggles) due to acute toxicity (oral/dermal LD₅₀: Category 4) and carcinogenic potential (IARC/OSHA classifications for components ≥0.1%) .
  • Avoid heat, moisture, and incompatible materials (strong acids/oxidizers), as decomposition releases H₂S, HF, and carbon oxides .
  • Storage : Stabilize under inert gas (argon) in airtight containers at 2–8°C to prevent oxidation .

Q. How can researchers detect and quantify trace levels of this compound in environmental samples?

  • Methodological Answer :

  • Fluorescent Probes : Design "off-on" probes (e.g., carbon dot-DNS nanoprobes) with PET mechanisms. Detection limits as low as 0.1 μM in river water (e.g., Saône/Rhône Rivers) via fluorescence recovery .
  • Chromatography : Precolumn derivatization with borate buffer (pH 11.2) and HPLC-FLD achieves 0.05–1.2 μM sensitivity for thiophenol derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical versus polar reaction pathways?

  • Methodological Answer :

  • Radical Pathways : Dominant in trifluoromethylation due to low ΔF(≠) (9–15 kcal/mol). Use ab initio molecular dynamics (AIMD) to model dissociative electron transfer and CF₃ radical formation .
  • Polar Pathways : Thiophenoxide ion nucleophilicity is pH-dependent. Buffered kinetic studies (e.g., 2,4-dinitrofluorobenzene reactions) confirm negligible thiophenol catalysis (Table II, ).

Q. How do computational models (e.g., DFT) predict the electronic and structural properties of this compound, and how do these compare with experimental data?

  • Methodological Answer :

  • DFT Workflow : Optimize geometry at B3LYP/6-311++G** level. Calculate natural bond orbitals (NBOs) to assess hyperconjugation (C–S σ* → F lone pairs). Compare computed vibrational frequencies (e.g., S–H stretch ~2550 cm⁻¹) with experimental IR .
  • Solvent Effects : Apply Onsager continuum models to predict solvatochromic shifts in UV-Vis spectra.

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for fluorinated thiophenols?

  • Methodological Answer :

  • Study Design : Cross-reference exposure routes (oral vs. dermal) and endpoints (systemic vs. carcinogenic) using inclusion criteria (Table C-1, ). For example, in vitro assays may overlook metabolic activation (e.g., liver CYP450 enzymes).
  • Dose-Response Analysis : Normalize data to body surface area (BSA) or allometric scaling for interspecies comparisons.

Q. How does the electron-withdrawing pentafluorothio group influence the acidity and nucleophilicity of the thiol group compared to unsubstituted thiophenol?

  • Methodological Answer :

  • Acidity : Measure pKa via potentiometric titration. The pentafluorothio group lowers pKa by 2–3 units (cf. thiophenol pKa ~6.5) due to inductive effects.
  • Nucleophilicity : Compare second-order rate constants (k₂) in SNAr reactions (e.g., with 2,4-dinitrofluorobenzene). Thiophenoxide ions exhibit 10³–10⁴× higher reactivity than neutral thiophenols (Table I, ).

Q. What experimental evidence supports the formation of toxic decomposition products during thermal degradation of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Couple with GC-MS to identify H₂S (m/z 34), HF (m/z 20), and COₓ at >200°C .
  • Mitigation : Use scavengers (e.g., sodium bicarbonate) to neutralize HF in exhaust streams.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.